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Compound of Interest

Compound Name: Temsavir

Cat. No.: B1684575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of

Temsavir, the active moiety of the HIV-1 attachment inhibitor Fostemsavir, across various

preclinical species and humans. The data presented is essential for translating preclinical

findings to clinical outcomes and for understanding the species-specific disposition of this

antiretroviral agent.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Temsavir following oral

administration of its prodrug, Fostemsavir, in rats, dogs, monkeys, and humans. Temsavir is
also referred to by its development code BMS-626529, and its prodrug Fostemsavir as BMS-

663068.

Table 1: Oral Bioavailability and Systemic Exposure (AUC) of Temsavir in Different Species
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Species
Dose (of
Prodrug)

Oral
Bioavailability
(%)

Oral AUC
(µM·h)

Reference
Compound

Rat (Sprague-

Dawley)
5 mg/kg 82 111 Temsavir (3)

Dog (Beagle) 5 mg/kg 89 61 Temsavir (3)

Cynomolgus

Monkey
5 mg/kg 64 14 Temsavir (3)

Rat, Dog,

Monkey
Low doses 80-122 Not Specified Temsavir (31)

Note: In the referenced study, Temsavir is denoted as compound '3' and in another as '31',

both referring to the same active moiety. The high oral bioavailability of Temsavir is achieved

through the administration of its phosphonooxymethyl prodrug, Fostemsavir (denoted as '35'

or '4').[1][2]

Table 2: Pharmacokinetic Parameters of Temsavir in Humans
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Parameter Value Condition

Absolute Bioavailability ~27%

Following a single dose of

Fostemsavir extended-release

tablet.[3]

Time to Peak (Tmax) ~4 hours

Following administration of

Fostemsavir with or without

various co-administered drugs.

[4]

Plasma Half-life (t½) 7-14 hours
For the extended-release

formulation.[3]

Effect of Food AUC increased by 81%
With a high-fat meal compared

to fasting.[5]

Protein Binding ~88%
Primarily to human serum

albumin.

Experimental Protocols
Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)
Animals:

Rats: Male Sprague-Dawley rats.[2]

Dogs: Beagle dogs.

Monkeys: Cynomolgus monkeys.[2]

Drug Administration:

Fostemsavir (prodrug of Temsavir) was administered orally.

For intravenous studies to determine absolute bioavailability, Temsavir was administered

directly.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10885622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9017385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10885622/
https://liverpool-hiv-hep.s3.amazonaws.com/prescribing_resources/pdfs/000/000/217/original/HIV_FactSheet_FTR_2021_Jul.pdf?1632406754
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00759
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00759
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation: Test compounds were often formulated in solutions such as polyethylene glycol

(PEG 400)/ethanol.[1]

Fasting: Animals, particularly rats, were typically fasted overnight prior to oral dosing.[2]

Blood Sampling:

Serial blood samples were collected at predetermined time points post-dosing to

characterize the plasma concentration-time profile.

Bioanalytical Method:

Plasma concentrations of Temsavir were quantified using validated high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[6]

Human Pharmacokinetic Studies
Study Design:

Studies were typically open-label, single-sequence, multiple-dose, or crossover designs

conducted in healthy adult participants or HIV-1 infected patients.[4][7]

Drug Administration:

Fostemsavir was administered as an oral extended-release tablet (e.g., 600 mg).[3]

Studies investigated single and multiple-dose pharmacokinetics, as well as the effects of

food and co-administration with other antiretroviral agents.[4][5]

Blood Sampling and Analysis:

Serial pharmacokinetic blood samples were collected at various time points post-dose (e.g.,

up to 96 hours).[7]

Plasma concentrations of Temsavir were determined using a validated LC-MS/MS method.

Sample preparation typically involved protein precipitation with acetonitrile.[6]

Metabolic Pathways and Experimental Workflows
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Metabolism of Fostemsavir to Temsavir
Fostemsavir is a prodrug that is rapidly and extensively hydrolyzed by intestinal alkaline

phosphatases to its active form, Temsavir. This conversion primarily occurs at the epithelial

surface of the gut.[3]
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Figure 1. Conversion of Fostemsavir to Temsavir.

Metabolic Pathways of Temsavir
Temsavir is primarily eliminated through metabolism. The major metabolic pathways are

hydrolysis mediated by esterases and, to a lesser extent, oxidation via cytochrome P450 3A4
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(CYP3A4).[3] Preclinical studies in rats, dogs, and monkeys suggest that the in vivo oxidative

metabolism is qualitatively similar to that in humans.[8]
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Figure 2. Major metabolic pathways of Temsavir.

Experimental Workflow for Pharmacokinetic Analysis
The general workflow for determining the pharmacokinetic profile of Temsavir in preclinical and

clinical studies is outlined below.

Pre-analytical Phase Analytical Phase Post-analytical Phase

Drug Administration
(Oral Fostemsavir) Serial Blood Sampling Plasma Separation

(Centrifugation)
Sample Preparation

(Protein Precipitation) LC-MS/MS Analysis Data Processing Pharmacokinetic Modeling
(Non-compartmental analysis)

Derivation of PK Parameters
(Cmax, Tmax, AUC, t½)
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Figure 3. General workflow for pharmacokinetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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